7-chloro-2-(1-chloroethyl)quinazolin-4(3H)-one
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Overview
Description
7-chloro-2-(1-chloroethyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(1-chloroethyl)quinazolin-4(3H)-one typically involves the reaction of 2-aminobenzamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(1-chloroethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the quinazolinone core.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) are employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, fused ring systems, and derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-chloro-2-(1-chloroethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-chloroquinazolin-4(3H)-one: Lacks the 1-chloroethyl group, resulting in different reactivity and biological activity.
7-chloroquinazolin-4(3H)-one: Similar structure but without the 1-chloroethyl group, leading to variations in chemical properties and applications.
2-(1-chloroethyl)quinazolin-4(3H)-one:
Uniqueness
7-chloro-2-(1-chloroethyl)quinazolin-4(3H)-one is unique due to the presence of both the 7-chloro and 1-chloroethyl groups, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H8Cl2N2O |
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Molecular Weight |
243.09 g/mol |
IUPAC Name |
7-chloro-2-(1-chloroethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H8Cl2N2O/c1-5(11)9-13-8-4-6(12)2-3-7(8)10(15)14-9/h2-5H,1H3,(H,13,14,15) |
InChI Key |
FVDQTSJJIWDARL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1)Cl |
Origin of Product |
United States |
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